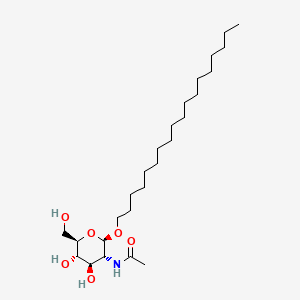

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C26H51NO6 . It has an average mass of 473.686 Da and a monoisotopic mass of 473.371643 Da . It is also known by other names such as Octadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Octyldecyl 2-acetamido-2-deoxy-b-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is defined by 5 stereocentres . The InChI representation of its structure isInChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23 (27-21 (2)29)25 (31)24 (30)22 (20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3, (H,27,29)/t22-,23-,24-,25-,26-/m1/s1 . Physical And Chemical Properties Analysis

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a density of 1.1±0.1 g/cm3, a boiling point of 647.0±55.0 °C at 760 mmHg, and a flash point of 345.1±31.5 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 20 freely rotating bonds . Its ACD/LogP is 7.86 .Scientific Research Applications

Glycosaminoglycan (GAG) Research

C18-GlcNAc has been investigated for its effects on cellular glycoconjugates, specifically glycosaminoglycans (GAGs). In vitro studies using primary hepatocytes revealed that acetylated GlcNAc analogs (such as C18-GlcNAc) can reduce the incorporation of D-[3H]glucosamine into isolated GAGs. These analogs compete for the same metabolic pathways and dilute the specific activity of cellular D-[3H]glucosamine .

Protein Synthesis Modulation

Interestingly, C18-GlcNAc does not significantly affect total protein synthesis. This property makes it a valuable tool for researchers studying protein biosynthesis pathways. It selectively impacts GAG synthesis without compromising overall cellular protein production .

Chemical Attractants in Pest Control

In a different context, C18-GlcNAc derivatives have been explored for their potential as chemical attractants. For instance, benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (a related compound) was studied as an attractant for Lepidopteran caterpillars, which rely on olfaction and gustation to discriminate among food sources .

Enzyme Inhibition Studies

Researchers have evaluated C18-GlcNAc derivatives against enzymes such as human O-GlcNAcase (hOGA) and human beta-hexosaminidase B (hHexB). These compounds exhibit potent nanomolar competitive inhibition of both enzymes. Notably, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (a derivative of C18-GlcNAc) stands out as a highly efficient inhibitor of hOGA .

Synthetic Routes and Yields

Efficient synthetic routes have been developed to obtain C18-GlcNAc and related compounds. These methods allow for the preparation of inhibitors from D-glucosamine, with overall yields ranging from 26% to 44% .

Chain Termination Mechanisms

Compound 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol (a 1-deoxy-GlcNAc analog) reduces D-[3H]glucosamine and [35S]sulfate incorporation into isolated GAGs. It does so without affecting total protein synthesis. This compound’s inability to form a UDP-sugar presents an alternative metabolic route for inhibiting cellular GAG synthesis .

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUSNGMLZAMARN-ZFXZZAOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213349 |

Source

|

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173725-29-6 |

Source

|

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173725-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)